Taspoglutide

Description

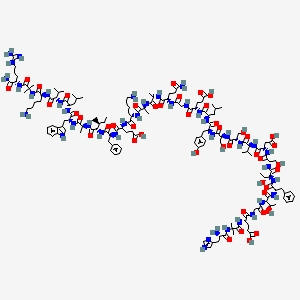

structure in first source

Properties

CAS No. |

275371-94-3 |

|---|---|

Molecular Formula |

C152H232N40O45 |

Molecular Weight |

3339.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C152H232N40O45/c1-20-78(10)119(145(233)168-81(13)125(213)174-105(63-87-66-162-92-39-28-27-38-90(87)92)134(222)176-101(59-75(4)5)135(223)187-117(76(6)7)143(231)173-95(41-30-32-56-154)142(230)192-152(18,19)148(236)184-93(122(157)210)42-33-57-161-150(158)159)189-136(224)103(60-84-34-23-21-24-35-84)177-131(219)99(50-54-115(206)207)172-130(218)94(40-29-31-55-153)170-124(212)80(12)166-123(211)79(11)167-129(217)98(47-51-110(156)199)169-111(200)68-163-127(215)96(48-52-113(202)203)171-132(220)100(58-74(2)3)175-133(221)102(62-86-43-45-89(198)46-44-86)178-139(227)107(70-193)181-141(229)109(72-195)182-144(232)118(77(8)9)188-138(226)106(65-116(208)209)179-140(228)108(71-194)183-147(235)121(83(15)197)190-137(225)104(61-85-36-25-22-26-37-85)180-146(234)120(82(14)196)186-112(201)69-164-128(216)97(49-53-114(204)205)185-149(237)151(16,17)191-126(214)91(155)64-88-67-160-73-165-88/h21-28,34-39,43-46,66-67,73-83,91,93-109,117-121,162,193-198H,20,29-33,40-42,47-65,68-72,153-155H2,1-19H3,(H2,156,199)(H2,157,210)(H,160,165)(H,163,215)(H,164,216)(H,166,211)(H,167,217)(H,168,233)(H,169,200)(H,170,212)(H,171,220)(H,172,218)(H,173,231)(H,174,213)(H,175,221)(H,176,222)(H,177,219)(H,178,227)(H,179,228)(H,180,234)(H,181,229)(H,182,232)(H,183,235)(H,184,236)(H,185,237)(H,186,201)(H,187,223)(H,188,226)(H,189,224)(H,190,225)(H,191,214)(H,192,230)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-,119-,120-,121-/m0/s1 |

InChI Key |

WRGVLTAWMNZWGT-VQSPYGJZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N |

Key on ui application |

Taspoglutide is developed for treatment of type 2 diabetes |

boiling_point |

N/A |

melting_point |

N/A |

sequence |

H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH2 |

source |

Synthetic |

storage |

-20°C |

Synonyms |

UNII-2PHK27IP3B |

Origin of Product |

United States |

Foundational & Exploratory

Taspoglutide: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taspoglutide is a long-acting human glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes. Its molecular design, featuring key amino acid substitutions, confers enhanced stability and prolonged in vivo activity compared to native GLP-1. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the GLP-1 receptor and the subsequent intracellular signaling cascades. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the molecular and cellular processes involved.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Its therapeutic potential is limited by its short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is a GLP-1 analogue engineered for enhanced stability and sustained action. It is a human GLP-1(7-36)NH2 analogue with two key substitutions: alanine at position 8 is replaced by α-aminoisobutyric acid (Aib), and glycine at position 35 is also replaced by Aib[1][2]. These modifications render this compound resistant to DPP-4 cleavage and other proteases, significantly extending its plasma half-life[1]. This guide delves into the molecular intricacies of how this compound exerts its therapeutic effects.

Core Mechanism of Action: GLP-1 Receptor Activation and Gs-Protein Coupled Signaling

The primary mechanism of action of this compound involves its binding to and activation of the GLP-1 receptor (GLP-1R), a member of the class B G-protein coupled receptor (GPCR) family[3]. This interaction initiates a cascade of intracellular signaling events, predominantly through the Gαs protein subunit.

Upon binding of this compound to the GLP-1R, a conformational change in the receptor leads to the activation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger[4][5]. The elevated intracellular cAMP levels, in turn, activate two main downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC)[3][5][6].

The activation of PKA and EPAC in pancreatic β-cells leads to a series of events that culminate in glucose-dependent insulin secretion. These include the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium (Ca2+) through voltage-gated calcium channels[4][5]. The rise in intracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules.

Beyond its effects on insulin secretion, the activation of the GLP-1R by this compound also promotes β-cell proliferation and survival, and inhibits apoptosis[7].

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

| Parameter | This compound | Native GLP-1 | Reference |

| GLP-1R Binding Affinity (IC50) | ~1.1 nM | ~1.5 nM | [1] |

| cAMP Production (EC50) | ~0.06 nM | ~0.08 nM | [1] |

| In Vitro Plasma Half-life | ~9.8 hours | ~50 minutes | [1] |

Table 1: In Vitro Pharmacological Profile of this compound

| Cell Line | Experimental Condition | This compound Effect | Reference |

| INS-1E cells | Cytokine-induced apoptosis | Almost complete prevention | [7] |

| INS-1E cells | Palmitate-induced lipotoxicity | Almost complete prevention | [7] |

| MIN6B1 cells | Proliferation | Concentration-dependent increase (up to four-fold) | [7] |

Table 2: In Vitro Effects of this compound on Pancreatic β-Cells

Downstream Signaling Pathways

PKA and EPAC Signaling

The increase in intracellular cAMP upon this compound binding to the GLP-1R leads to the activation of both PKA and EPAC.

-

PKA Pathway: Activated PKA phosphorylates various downstream targets, contributing to the closure of KATP channels, enhanced insulin gene expression, and potentiation of insulin exocytosis[3][6].

-

EPAC Pathway: EPAC proteins act as guanine nucleotide exchange factors for the small G-protein Rap1. The cAMP-activated EPAC pathway also contributes to the mobilization of intracellular calcium and enhances insulin granule exocytosis[5].

ERK Signaling

Activation of the GLP-1R can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway[4][5]. This can occur through both PKA-dependent and β-arrestin-mediated pathways[5]. ERK activation is implicated in the pro-survival and anti-apoptotic effects of GLP-1R agonists[4].

β-Arrestin Recruitment and Biased Agonism

Upon agonist binding, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways[8][9]. The concept of "biased agonism" describes ligands that preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment)[8][9][10]. While specific data on this compound's β-arrestin recruitment profile is limited, it is a critical area of research for understanding the full spectrum of its cellular effects and potential for side effects[11].

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GLP-1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells). Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer[12].

-

Competition Binding: A constant concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound[12][13][14][15].

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the binding affinity (Ki).

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Methodology:

-

Cell Culture: Cells expressing the GLP-1R (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Stimulation: Cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay[16].

-

Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.

In Vitro Insulin Secretion Assay

This assay assesses the ability of this compound to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Methodology:

-

Cell Culture: A pancreatic β-cell line, such as INS-1E or MIN6 cells, is cultured under standard conditions[17][18][19][20].

-

Pre-incubation: Cells are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.

-

Stimulation: The cells are then incubated with low or high concentrations of glucose in the presence or absence of varying concentrations of this compound.

-

Supernatant Collection: The cell supernatant is collected after the stimulation period.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted under each condition is compared to determine the glucose-dependent insulinotropic effect of this compound.

Conclusion

This compound's mechanism of action is centered on its potent and sustained activation of the GLP-1 receptor. Its engineered stability against enzymatic degradation allows for prolonged signaling through the canonical Gs/cAMP pathway, leading to enhanced glucose-dependent insulin secretion and beneficial effects on β-cell health. Further investigation into its interaction with the β-arrestin pathway will provide a more complete understanding of its signaling profile and could inform the development of future GLP-1 receptor agonists with optimized therapeutic properties. The experimental protocols and data presented in this guide offer a foundational resource for researchers in the field of diabetes and metabolic diseases.

References

- 1. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel human once-weekly GLP-1 analogue, protects pancreatic β-cells in vitro and preserves islet structure and function in the Zucker diabetic fatty rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. montanamolecular.com [montanamolecular.com]

- 17. Insulin Secretagogue Assay - Human Cell Design [humancelldesign.com]

- 18. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

Taspoglutide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taspoglutide is a synthetic analogue of the human glucagon-like peptide-1 (GLP-1), a critical incretin hormone involved in glucose homeostasis. Developed as a potential therapeutic agent for type 2 diabetes, this compound exhibits enhanced stability and a prolonged duration of action compared to the native GLP-1. This document provides a detailed technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a 30-amino acid peptide with specific modifications to enhance its resistance to enzymatic degradation, primarily by dipeptidyl peptidase-4 (DPP-4). These modifications involve the substitution of alanine at position 8 and glycine at position 35 with 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[1] This strategic substitution sterically hinders DPP-4 cleavage, significantly extending the peptide's plasma half-life.[2]

The primary amino acid sequence of this compound is: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂.[3]

| Property | Value | Reference |

| Chemical Formula | C₁₅₂H₂₃₂N₄₀O₄₅ | [3][4][5] |

| Molar Mass | 3339.763 g/mol | [3][4][5] |

| CAS Number | 275371-94-3 | [3][4][5] |

| Synonyms | BIM-51077, R1583, RO5073031 | [5] |

Physicochemical and Pharmacokinetic Properties

The structural modifications in this compound not only enhance its stability but also influence its pharmacokinetic profile, allowing for once-weekly administration.

| Parameter | Value | Reference |

| In Vitro Plasma Half-Life | 9.8 hours (compared to 50 minutes for hGLP-1(7-36)NH₂) | [2] |

| Receptor Binding Affinity (Kᵢ) | 1.1 ± 0.2 nM (for human GLP-1 receptor) | [2] |

| cAMP Production Potency (EC₅₀) | 0.06 nM | [2] |

| Peak Plasma Concentration (Tₘₐₓ) | Within 24 hours post-injection | [1][3] |

| Sustained Plasma Concentration | > 14 days | [1][3] |

Mechanism of Action: GLP-1 Receptor Signaling

This compound exerts its therapeutic effects by acting as a potent agonist at the GLP-1 receptor (GLP-1R), a member of the G protein-coupled receptor (GPCR) family.[6] The binding of this compound to the GLP-1R, primarily expressed on pancreatic β-cells, initiates a cascade of intracellular signaling events.

Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gαs. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These downstream effectors mediate the glucose-dependent stimulation of insulin synthesis and secretion, suppression of glucagon release, and other beneficial metabolic effects.

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the GLP-1 receptor.

Materials:

-

Membranes from cells expressing the human GLP-1 receptor.

-

Radiolabeled GLP-1 analogue (e.g., ¹²⁵I-GLP-1).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled GLP-1, and the serially diluted this compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ).

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 4. innoprot.com [innoprot.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of Taspoglutide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taspoglutide, a once-weekly glucagon-like peptide-1 (GLP-1) receptor agonist, was a promising therapeutic candidate for type 2 diabetes. This technical guide provides a comprehensive overview of its discovery, preclinical development, and extensive clinical trial program. This compound is a human GLP-1 analog engineered for enhanced stability through amino acid substitutions at positions 8 and 35.[1][2] This guide details the methodologies employed in its synthesis, in vitro and in vivo characterization, and the design and outcomes of the pivotal T-emerge clinical trial program. Despite demonstrating significant efficacy in glycemic control and weight reduction, the development of this compound was ultimately discontinued due to an unfavorable safety profile, primarily characterized by gastrointestinal intolerance and hypersensitivity reactions. This document serves as a detailed resource for researchers and professionals in the field of peptide-based therapeutics and diabetes drug development.

Introduction: The Rationale for a Long-Acting GLP-1 Analog

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with multiple glucoregulatory effects, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[3] However, the therapeutic potential of native GLP-1 is limited by its short plasma half-life due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases. This necessitated the development of GLP-1 receptor agonists with extended duration of action to improve patient convenience and compliance. This compound was designed to address this need as a once-weekly subcutaneous injection.[1][2]

Discovery and Molecular Design

This compound is a 30-amino acid peptide analog of human GLP-1 (hGLP-1(7-36)NH₂).[1][2] Its enhanced stability was achieved through the substitution of two amino acids:

-

Alanine at position 8 was replaced with α-aminoisobutyric acid (Aib). This modification confers resistance to DPP-4-mediated cleavage at the N-terminus.[1]

-

Glycine at position 35 was replaced with α-aminoisobutyric acid (Aib). This C-terminal substitution provides protection against degradation by other plasma proteases like plasmin and kallikrein.[1]

These modifications resulted in a molecule with 93% homology to native GLP-1, retaining high affinity and potency for the GLP-1 receptor while exhibiting significantly increased plasma stability.[2]

Preclinical Development and Characterization

Synthesis and Formulation

Experimental Protocol: Solid-Phase Peptide Synthesis (Boc Chemistry)

This compound and its analogs were synthesized using Boc-chemistry solid-phase peptide synthesis (SPPS). The general steps are outlined below:

-

Resin Selection: A Merrifield or PAM resin is typically used for Boc-based SPPS.

-

First Amino Acid Attachment: The C-terminal amino acid (in this case, an Aib derivative) is attached to the resin.

-

Deprotection: The Boc protecting group on the α-amino group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA.

-

Neutralization: The protonated amino group is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amino group on the growing peptide chain.

-

Repeat: Steps 3-5 are repeated for each subsequent amino acid in the sequence.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Experimental Protocol: Sustained-Release Formulation

This compound was developed as a sustained-release formulation for once-weekly administration. This was achieved by creating a zinc-containing suspension.

-

Component Preparation: Prepare separate aqueous solutions of the purified this compound peptide, a water-soluble zinc salt (e.g., zinc acetate or zinc chloride), and a water-soluble carbonate or phosphate salt.

-

Precipitation: Mix the three solutions under controlled pH and temperature conditions to form a precipitate of a zinc-taspoglutide complex.

-

Particle Formation: The resulting precipitate forms microparticles, which can be further processed.

-

Lyophilization (Optional): The suspension can be frozen and lyophilized to produce a stable powder for later reconstitution.

-

Final Formulation: The zinc-taspoglutide suspension is formulated with pharmaceutically acceptable excipients for subcutaneous injection.

In Vitro Characterization

3.2.1. Receptor Binding Affinity

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human GLP-1 receptor (e.g., CHO cells).

-

Radioligand: Use a radiolabeled GLP-1 analog, such as [¹²⁵I]hGLP-1(7-36)NH₂, as the tracer.

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound or a reference compound.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60-100 minutes at room temperature).

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

3.2.2. Functional Potency

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor in a multi-well plate.

-

Stimulation: Incubate the cells with various concentrations of this compound or a reference agonist for a defined period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP produced using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

3.2.3. Enzymatic Stability

Experimental Protocol: In Vitro Plasma Stability Assay

-

Incubation: Incubate this compound at a known concentration in human or animal plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma mixture.

-

Protein Precipitation: Stop the enzymatic reaction and precipitate the plasma proteins by adding an organic solvent (e.g., acetonitrile or methanol).

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of intact this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the percentage of remaining intact this compound against time to determine the in vitro half-life of the peptide in plasma.

In Vivo Pharmacology

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

-

Cell Seeding: Seed INS-1E rat insulinoma cells in a multi-well plate and culture until they reach a suitable confluency.

-

Pre-incubation (Starvation): Wash the cells and pre-incubate them in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.

-

Stimulation: Replace the pre-incubation buffer with KRBH containing either a low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentration, with or without various concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit specific for rat insulin.

-

Data Analysis: Compare the amount of insulin secreted in response to high glucose with and without this compound to assess its insulinotropic effect.

Clinical Development: The T-emerge Program

The efficacy and safety of this compound were evaluated in a comprehensive Phase 3 clinical trial program known as T-emerge. These were randomized, double-blind, and placebo- or active-controlled trials.

Clinical Trial Design and Methodology

-

Patient Population: The trials enrolled adults with type 2 diabetes who had inadequate glycemic control on diet and exercise alone or on various background therapies, including metformin, sulfonylureas, and thiazolidinediones.

-

Interventions: Patients were typically randomized to receive once-weekly subcutaneous injections of this compound (10 mg or 20 mg), placebo, or an active comparator (e.g., exenatide, sitagliptin).

-

Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline after a specified treatment period (typically 24 or 52 weeks).

-

Secondary Endpoints: Key secondary endpoints included changes in body weight, fasting plasma glucose, and the proportion of patients achieving target HbA1c levels (e.g., ≤7.0% or ≤6.5%).

-

Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, vital signs, laboratory parameters, and the incidence of hypoglycemia and anti-taspoglutide antibodies.

Inclusion and Exclusion Criteria (General)

-

Inclusion: Adults with a diagnosis of type 2 diabetes, a baseline HbA1c within a specified range (e.g., 7.0% to 10.0% or 11.0%), and a stable body mass index (BMI).

-

Exclusion: History of type 1 diabetes, pancreatitis, significant cardiovascular disease, or impaired renal function.

Randomization and Blinding

The T-emerge trials were double-blind, meaning that neither the patients nor the investigators knew which treatment was being administered. Randomization was typically stratified by baseline HbA1c and background antidiabetic therapy to ensure a balanced distribution of these factors across treatment groups. An interactive voice or web response system (IVRS/IWRS) was often used to manage randomization and treatment allocation.

Statistical Analysis

The primary efficacy analyses were typically performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study drug. An analysis of covariance (ANCOVA) model was commonly used to compare the change from baseline in HbA1c between treatment groups, with baseline HbA1c and other stratification factors as covariates.

Clinical Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from selected T-emerge trials.

Table 1: Efficacy of this compound in T-emerge 1 (Monotherapy) [4][5]

| Endpoint | Placebo | This compound 10 mg | This compound 20 mg |

| Baseline HbA1c (%) | ~7.9 | ~7.9 | ~7.9 |

| Change in HbA1c (%) | -0.09 | -1.01 | -1.18 |

| Change in Body Weight (kg) | -1.23 | -1.45 | -2.25 |

Table 2: Efficacy of this compound vs. Exenatide in T-emerge 2 [6][7]

| Endpoint | Exenatide 10 µg BID | This compound 10 mg QW | This compound 20 mg QW |

| Baseline HbA1c (%) | 8.1 | 8.1 | 8.1 |

| Change in HbA1c (%) | -0.98 | -1.24 | -1.31 |

| Change in Body Weight (kg) | -2.3 | -1.6 | -2.3 |

Table 3: Efficacy of this compound vs. Sitagliptin in T-emerge 4 [8][9]

| Endpoint | Placebo | Sitagliptin 100 mg QD | This compound 10 mg QW | This compound 20 mg QW |

| Baseline HbA1c (%) | ~8.0 | ~8.0 | ~8.0 | ~8.0 |

| Change in HbA1c (%) | -0.10 | -0.89 | -1.23 | -1.30 |

| Change in Body Weight (kg) | -0.5 | -0.9 | -1.8 | -2.6 |

Table 4: Incidence of Common Adverse Events (%)

| Adverse Event | Placebo | Exenatide BID | Sitagliptin QD | This compound 10 mg QW | This compound 20 mg QW |

| Nausea | 5-10 | 35 | 5 | 28-53 | 35-59 |

| Vomiting | 2-4 | 16 | 3 | 14-33 | 16-37 |

| Diarrhea | 6 | 9 | 7 | 13 | 13 |

| Injection Site Reactions | 5-11 | 6 | N/A | 16-35 | 17-41 |

Discontinuation of Development

In September 2010, Roche announced the discontinuation of the Phase 3 clinical trials of this compound. The decision was based on an unacceptable risk-benefit profile, primarily due to:

-

High incidence of gastrointestinal side effects: Nausea and vomiting were frequently reported and led to a high rate of discontinuation in the clinical trials.

-

Serious hypersensitivity reactions: A number of patients experienced systemic allergic reactions, including anaphylaxis.

-

High rate of anti-taspoglutide antibody formation: A significant percentage of patients developed antibodies to the drug, which may have contributed to the hypersensitivity reactions.

Signaling Pathways and Visualizations

GLP-1 Receptor Signaling Pathway

This compound, as a GLP-1 receptor agonist, activates the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic β-cells. This initiates a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion.

GLP-1 Receptor Signaling Cascade.

This compound Development Workflow

The development of this compound followed a standard pharmaceutical pipeline from discovery to late-stage clinical trials.

This compound Development Pipeline.

Conclusion

This compound represented a rational and innovative approach to developing a long-acting GLP-1 receptor agonist. The dual amino acid substitutions successfully conferred enhanced stability, leading to a promising once-weekly therapeutic candidate. The T-emerge clinical trial program demonstrated robust efficacy in improving glycemic control and promoting weight loss in patients with type 2 diabetes. However, the development was ultimately halted due to an unacceptable safety profile, highlighting the challenges in developing peptide-based therapeutics, particularly concerning immunogenicity and tolerability. The comprehensive data generated from the this compound program provides valuable insights for the ongoing development of novel treatments for metabolic diseases.

References

- 1. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a long acting human glucagon-like polypeptide-1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7642230B2 - Zinc-containing sustained-release composition, its preparation, and method for producing the same - Google Patents [patents.google.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. CA2196184C - Sustained release preparation containing metal salt of a peptide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Taspoglutide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Taspoglutide is a synthetic glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes. As an analogue of human GLP-1, it mimics the endogenous incretin hormone's effects, including stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[1][2][3] This technical guide provides an in-depth overview of this compound's core characteristics, including its amino acid sequence, pharmacological data, experimental protocols, and the associated signaling pathway.

Core Data Summary

Amino Acid Sequence

This compound is a 30-amino acid peptide. Its sequence is a modification of the native human GLP-1(7-36)NH₂.[4] The sequence is as follows:

His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂ [5][6]

Key modifications from the native human GLP-1 include the substitution of Alanine at position 8 and Glycine at position 35 with 2-aminoisobutyric acid (Aib).[5][7][8] These substitutions were engineered to confer resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases, thereby extending the peptide's plasma half-life.[3][4][7]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C152H232N40O45 | [6][9] |

| Molecular Weight | 3339.7 g/mol | [6] |

| CAS Registry Number | 275371-94-3 | [9] |

Pharmacological Data

In Vitro Potency and Affinity

This compound demonstrates a high affinity and potency for the human GLP-1 receptor, comparable to the native ligand.

| Parameter | This compound | Human GLP-1(7-36)NH₂ | Reference |

| Binding Affinity (Ki) | 1.1 ± 0.2 nM | 1.5 ± 0.3 nM | [7][10] |

| cAMP Production (EC50) | 0.06 nM | 0.08 nM | [7][10] |

Clinical Efficacy from Phase 3 Trials (T-emerge Program)

The following tables summarize key efficacy data from the T-emerge clinical trial program.

Table 1: Change in HbA1c from Baseline at 24 Weeks

| Treatment Group | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | P-value vs. Placebo | Reference |

| Placebo | ~8.1 | -0.09 | - | [11] |

| This compound 10 mg weekly | ~8.1 | -1.01 | < 0.0001 | [11] |

| This compound 20 mg weekly | ~8.1 | -1.18 | < 0.0001 | [11] |

| Exenatide 10 µg twice-daily | 8.1 | -0.98 | - | [12] |

| This compound 10 mg weekly (vs. Exenatide) | 8.1 | -1.24 | < 0.0001 | [12] |

| This compound 20 mg weekly (vs. Exenatide) | 8.1 | -1.31 | < 0.0001 | [12] |

Table 2: Change in Body Weight from Baseline at 24 Weeks

| Treatment Group | Mean Change from Baseline (kg) | P-value vs. Placebo | Reference |

| Placebo | -1.23 | - | [11] |

| This compound 10 mg weekly | -1.45 | 0.61 | [11] |

| This compound 20 mg weekly | -2.25 | 0.02 | [11] |

| Exenatide 10 µg twice-daily | -2.3 | - | [12] |

| This compound 10 mg weekly (vs. Exenatide) | -1.6 | < 0.05 | [12] |

| This compound 20 mg weekly (vs. Exenatide) | -2.3 | Not significant | [12] |

Experimental Protocols

GLP-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the GLP-1 receptor.

Materials:

-

Membrane preparations from cells stably overexpressing the human GLP-1 receptor (e.g., CHO or HEK-293 cells).[10][13]

-

[¹²⁵I]hGLP-1(7-36)NH₂ (radioligand).[10]

-

Unlabeled hGLP-1(7-36)NH₂ (for determining non-specific binding).[10]

-

This compound and other test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 0.1 mg/ml bacitracin, and 0.1% BSA.[10]

-

Wash Buffer: Ice-cold buffer (composition may vary).[10]

-

GF/C filters, presoaked in 0.5% polyethylenimine.[10]

-

Brandel filtration manifold or similar apparatus.[10]

Procedure:

-

Aliquots of the washed membrane preparations are incubated with a fixed concentration of [¹²⁵I]hGLP-1(7-36)NH₂ (e.g., 0.05 nM) and varying concentrations of the unlabeled test compound (this compound).[10]

-

Incubations are carried out for 100 minutes at 25°C in a final assay volume of 0.5 ml.[10]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled hGLP-1(7-36)NH₂ (e.g., 1000 nM).[10]

-

The incubations are terminated by rapid filtration through the presoaked GF/C filters using a filtration manifold.[10]

-

Each filter is then washed multiple times (e.g., three times with 5 ml aliquots) with ice-cold wash buffer to remove unbound radioligand.[10]

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The affinity constant (Ki) is determined by analyzing the competition binding data using appropriate software (e.g., Prism).

cAMP Production Assay

This protocol describes an assay to measure the potency of this compound in stimulating intracellular cyclic AMP (cAMP) production.

Materials:

-

CHO or HEK293 cells stably expressing the human GLP-1 receptor.[7][10]

-

Cell culture medium (e.g., Opti-MEM).[14]

-

This compound and other test compounds.

-

Phosphodiesterase (PDE) inhibitors (e.g., IBMX), if necessary.[15]

-

Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

-

Cells are seeded in 96-well or 384-well plates and cultured overnight.[14]

-

The culture medium is replaced with assay medium, which may or may not contain a PDE inhibitor.[14][15]

-

Cells are stimulated with varying concentrations of this compound or other agonists for a defined period (e.g., 30 minutes) at 37°C.[16]

-

Following stimulation, the cells are lysed according to the cAMP assay kit manufacturer's instructions.[15]

-

The intracellular cAMP concentration is determined using the assay kit and a compatible plate reader.[15]

-

The potency of the compound (EC50) is calculated by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)

This protocol details the steps to assess the effect of this compound on insulin secretion from pancreatic beta-cells in response to glucose.

Materials:

-

Culture medium for beta-cells.

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM).

-

KRBH buffer with high glucose (e.g., 16.7 mM).[10]

-

This compound at various concentrations.

-

Insulin immunoassay kit (e.g., ELISA or HTRF).

Procedure:

-

Beta-cells (e.g., INS-1E) are seeded in multi-well plates and cultured to the desired confluency.

-

The cells are pre-incubated in KRBH buffer with low glucose for a period (e.g., 1-2 hours) to establish a basal state.

-

The pre-incubation buffer is removed, and the cells are then incubated with KRBH buffer containing either low or high glucose, in the presence or absence of different concentrations of this compound.[10]

-

The incubation is carried out for a specific duration (e.g., 30-60 minutes) at 37°C.

-

At the end of the incubation, the supernatant is collected to measure the amount of secreted insulin.

-

The insulin concentration in the supernatant is quantified using an insulin immunoassay.

-

The results are analyzed to determine the glucose-dependent insulinotropic effect of this compound.

Signaling Pathway and Experimental Workflows

This compound-Induced GLP-1 Receptor Signaling

This compound, upon binding to the GLP-1 receptor on pancreatic beta-cells, initiates a signaling cascade that is crucial for its glucoregulatory effects. The primary pathway involves the activation of Gαs, leading to increased cAMP production and subsequent potentiation of glucose-stimulated insulin secretion.

Caption: this compound signaling pathway in pancreatic beta-cells.

Experimental Workflow for In Vitro Potency Assessment

The following diagram illustrates a typical workflow for determining the in vitro potency of a GLP-1 receptor agonist like this compound.

Caption: Workflow for determining the in vitro potency of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 4. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C152H232N40O45 | CID 56842233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glucagon.com [glucagon.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Efficacy and Safety of this compound Monotherapy in Drug-Naive Type 2 Diabetic Patients After 24 Weeks of Treatment: Results of a randomized, double-blind, placebo-controlled phase 3 study (T-emerge 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. Signalling, trafficking and glucoregulatory properties of glucagon‐like peptide‐1 receptor agonists exendin‐4 and lixisenatide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, a novel human once-weekly GLP-1 analogue, protects pancreatic β-cells in vitro and preserves islet structure and function in the Zucker diabetic fatty rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Taspoglutide in Preclinical Animal Models: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Taspoglutide is a long-acting analogue of human glucagon-like peptide-1 (GLP-1) that was developed for the treatment of type 2 diabetes.[1][2] Structurally, it has 93% homology with the native human GLP-1(7-36)NH2 but incorporates two key modifications: the substitution of alanine at position 8 and glycine at position 35 with α-aminoisobutyric acid (Aib).[1][3][4] These substitutions are designed to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending the molecule's half-life and allowing for less frequent administration.[1][3][5]

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models. It summarizes available quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows relevant to its preclinical assessment.

Pharmacokinetic and Pharmacodynamic Profile

The primary pharmacokinetic advantage of this compound over native GLP-1 is its significantly enhanced stability, which translates to prolonged action in vivo.

In Vitro Stability

Preclinical assessments demonstrate this compound's robust stability in a test tube setting. It is fully resistant to cleavage by the DPP-4 enzyme.[1][3] This resistance leads to a dramatically extended in vitro plasma half-life compared to its endogenous counterpart.[1][3]

| Compound | In Vitro Plasma Half-life (t½) | DPP-4 Enzyme Resistance | Citation |

| This compound | 9.8 hours | Fully Resistant | [1][3] |

| hGLP-1(7-36)NH2 | 50 minutes | Susceptible | [1][3] |

In Vivo Pharmacodynamics in Rodent Models

While specific quantitative pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) in animal models are not extensively detailed in the available literature, numerous studies have characterized this compound's potent and sustained pharmacodynamic effects, which are a direct consequence of its extended plasma exposure.

| Animal Model | Route | Key Pharmacodynamic Outcomes | Citation |

| Sprague-Dawley Rats | Subcutaneous | Enhanced dose-related, glucose-dependent insulin secretion. | [5] |

| db/db Mice | Subcutaneous | Lowered blood glucose via dose-related enhancement of glucose-dependent insulin release. | [5] |

| Zucker Diabetic Fatty (ZDF) Rats | Subcutaneous | Acute: Reduced glucose excursion and increased insulin response during an oral glucose tolerance test (oGTT). Chronic (21 days): Improved glucose tolerance, reduced postprandial glucose levels, significant reduction in body weight gain (~7% lower than vehicle), and improved insulin sensitivity. | [6] |

Key Experimental Methodologies

The preclinical evaluation of this compound relies on standardized procedures for drug administration and bioanalysis.

Animal Models and Compound Administration

This compound's effects have been primarily studied in established rodent models of type 2 diabetes and obesity, such as Sprague-Dawley rats, Zucker diabetic fatty (ZDF) rats, and db/db mice.[5][6] The standard route for preclinical administration is subcutaneous injection.

Experimental Protocol: Subcutaneous (SC) Administration in Rats

-

Preparation: The this compound solution is prepared in a sterile vehicle at the desired concentration. A sterile syringe with an appropriate gauge needle (e.g., 23 to 27 gauge) is used.[7][8][9]

-

Animal Restraint: The rat is manually and gently restrained to minimize movement and stress. For SC injections, the loose skin on the back of the neck or along the dorsal surface is an ideal site.[8][10]

-

Injection Procedure: A fold of skin is lifted to create a "tent," separating the skin from the underlying muscle.[7][8] The needle is inserted at a shallow angle (approximately 30-45 degrees) into the subcutaneous space.[8][11]

-

Drug Delivery: Before injection, the syringe plunger is slightly aspirated to ensure the needle has not entered a blood vessel. The solution is then slowly injected, sometimes forming a small bleb under the skin.[8]

-

Post-Injection: The needle is withdrawn, and gentle pressure may be applied to the site to prevent backflow. The animal is returned to its cage and monitored for any adverse reactions.[8]

Bioanalytical Method for Plasma Concentration Measurement

Quantifying peptide-based drugs like this compound in biological matrices requires highly sensitive and specific analytical techniques. The industry standard for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]

Experimental Protocol: General LC-MS/MS Quantification

-

Sample Collection: Whole blood is collected from animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

-

Sample Preparation: Due to the complexity of plasma, sample cleanup is essential to remove interfering substances like proteins and lipids.[15] This is often achieved through:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to precipitate larger proteins.[15]

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge that selectively retains the analyte (this compound) while matrix components are washed away. The purified analyte is then eluted for analysis.[12] This method provides cleaner extracts and better sensitivity.

-

-

Liquid Chromatography (LC) Separation: The prepared sample extract is injected into an LC system. The analyte is separated from any remaining matrix components on a reverse-phase analytical column.[12]

-

Mass Spectrometry (MS/MS) Detection: As the analyte elutes from the LC column, it is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The instrument is set to specifically detect this compound using Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented to produce a characteristic daughter ion. This highly selective process allows for accurate quantification even at very low concentrations.[13]

Mechanism of Action: GLP-1 Receptor Signaling

This compound exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) located on pancreatic β-cells and other tissues.[4][16] The binding of this compound to the GLP-1R initiates a well-defined intracellular signaling cascade.

The primary pathway involves the activation of the associated Gαs subunit, which in turn stimulates adenylate cyclase.[16] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] The resulting increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), culminating in enhanced glucose-dependent synthesis and exocytosis of insulin from pancreatic β-cells.[16]

References

- 1. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a long acting human glucagon-like polypeptide-1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glucagon.com [glucagon.com]

- 5. Treatment With the Human Once-Weekly Glucagon-Like Peptide-1 Analog this compound in Combination With Metformin Improves Glycemic Control and Lowers Body Weight in Patients With Type 2 Diabetes Inadequately Controlled With Metformin Alone: A double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel human once-weekly analogue of glucagon-like peptide-1, improves glucose homeostasis and body weight in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. research.vt.edu [research.vt.edu]

- 9. researchgate.net [researchgate.net]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 11. orthopresearch.com [orthopresearch.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS for Bioanalytical Peptide and Protein Quantification: MS Considerations | Technology Networks [technologynetworks.com]

- 15. researchgate.net [researchgate.net]

- 16. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Taspoglutide: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taspoglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1), developed for the treatment of type 2 diabetes. As a GLP-1 receptor agonist, it mimics the action of endogenous GLP-1, stimulating insulin secretion in a glucose-dependent manner, suppressing glucagon secretion, and slowing gastric emptying. This compound's structure incorporates two key modifications from native GLP-1 (7-36)NH2: the substitution of Alanine at position 8 and Glycine at position 35 with α-aminoisobutyric acid (Aib). These substitutions confer resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases, thereby extending the peptide's half-life and allowing for less frequent administration.[1][2][3]

This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

-

Amino Acid Sequence: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂[4]

-

Molecular Formula: C₁₅₂H₂₃₂N₄₀O₄₅[4]

-

Molar Mass: 3339.763 g·mol⁻¹[4]

Synthesis of this compound

This compound is primarily synthesized using Solid-Phase Peptide Synthesis (SPPS). Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies can be employed for the synthesis of GLP-1 analogs, though Boc chemistry has been specifically mentioned in the context of this compound's synthesis.[2][5] An alternative approach for large-scale production of similar peptide drugs involves recombinant DNA technology, which can be more cost-effective for producing the peptide backbone.[6][7][8]

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing.

Experimental Protocol: Boc-based SPPS of this compound

This protocol is a representative methodology based on established Boc-SPPS procedures and information available for this compound and similar peptides.

-

Resin Preparation:

-

Start with a suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

-

Amino Acid Coupling Cycle (repeated for each amino acid):

-

Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA). This is typically a rapid step, followed by neutralization.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA) in DCM or DMF. "In situ neutralization" protocols, where neutralization occurs simultaneously with coupling, can also be employed to improve efficiency.[1]

-

Activation and Coupling: Activate the carboxylic acid group of the incoming Boc-protected amino acid to facilitate peptide bond formation. A common method is the formation of an HOBt (Hydroxybenzotriazole) ester.

-

Dissolve the Boc-amino acid and HOBt in DMF.

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). High concentrations (>0.2 M) of the activated amino acid are used to drive the reaction to completion.[1]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products. A short DMF flow wash can be used between deprotection/coupling and coupling/deprotection steps.[1]

-

-

Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.

-

Use a strong acid cocktail, typically hydrogen fluoride (HF) or a "low-high" HF procedure. A common "low HF" step includes p-cresol and dimethyl sulfide as scavengers, followed by a "high HF" step to complete the cleavage. Alternatively, a trifluoromethanesulfonic acid (TFMSA)-TFA-thioanisole mixture can be used.

-

The cleavage reaction is typically run for several hours at 0°C.

-

-

Precipitation and Washing:

-

After cleavage, precipitate the crude peptide by adding it to cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the crude peptide with cold diethyl ether to remove scavengers and other small molecule impurities.

-

-

Lyophilization:

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture) and lyophilize to obtain a dry powder.

-

Recombinant Production of GLP-1 Analogs

For large-scale manufacturing, recombinant DNA technology offers a cost-effective alternative to chemical synthesis for producing the peptide backbone.[7][8] This typically involves:

-

Gene Synthesis and Cloning: A synthetic gene encoding the this compound precursor is cloned into an expression vector suitable for a host organism like E. coli or Pichia pastoris.[8]

-

Expression: The host organism is cultured under conditions that induce the expression of the recombinant peptide. The peptide may be expressed as inclusion bodies in E. coli, which requires subsequent solubilization and refolding.[8]

-

Purification: The recombinant peptide is purified from the cell lysate using chromatographic techniques.

-

Modification: If necessary, post-expression modifications, such as amidation of the C-terminus, are performed enzymatically.

Purification of this compound

The crude this compound obtained from synthesis contains various impurities, including deletion sequences, truncated peptides, and incompletely deprotected species. A multi-step purification process, primarily using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), is required to achieve the high purity needed for a pharmaceutical-grade product.[2][7]

Two-Step Preparative RP-HPLC Purification

A patented method for purifying this compound involves a two-step RP-HPLC process.[7]

Experimental Protocol

-

Step 1: First RP-HPLC Purification (Acidic Conditions)

-

Stationary Phase: A silica-based C18 or C8 column is typically used. Polymeric stationary phases can also be employed.[7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

pH: The pH of the mobile phase is maintained in the acidic range, typically between 1.0 and 4.0, with a target of approximately 2.0.[6]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. For example, a gradient from 10% to 95% acetonitrile over a specified time.[6]

-

Fraction Collection: Fractions are collected and analyzed for purity. Fractions with a purity of >95-96% are pooled.[6]

-

-

Step 2: Second RP-HPLC Purification (Salt Exchange and Acidic Buffer Elution)

-

Stationary Phase: A similar RP-HPLC column as in Step 1.

-

This step serves as a salt exchange and further polishing step.

-

Mobile Phase D: 0.2-0.3 N Acetic acid in water.[6]

-

Mobile Phase E/F: Acetonitrile.[6]

-

Gradient: A gradient elution is performed, for example, from 0% to 60% acetonitrile.[6]

-

Final Product: The highly purified fractions are pooled and lyophilized to yield the final this compound product as a fluffy white powder.

-

Quantitative Data

The following table summarizes key quantitative parameters associated with the synthesis and purification of this compound and similar GLP-1 analogs.

| Parameter | Value | Reference |

| Synthesis Scale | Research to Kilogram | [9] |

| Crude Purity (SPPS) | 35-70% | [5] |

| Purity after 1st HPLC | >95-96% | [6] |

| Final Purity | >99% | [10] |

| Overall Yield | Variable, dependent on scale and efficiency | |

| Receptor Binding Affinity (EC₅₀) | 0.06 nM | [11][12] |

| In Vitro Plasma Half-life | 9.8 hours | [1][12] |

Visualizations

This compound Synthesis Workflow

References

- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 2. Recombinant Expression and Stapling of a Novel Long-Acting GLP-1R Peptide Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 6. WO2014077801A1 - Purification process for preparing highly pure this compound - Google Patents [patents.google.com]

- 7. US20100317057A1 - Semi-recombinant preparation of glp-1 analogues - Google Patents [patents.google.com]

- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Purification of GLP-1 Agonists [ymc.eu]

- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of Taspoglutide: [Aib8,35]hGLP-1(7-36)NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of taspoglutide, a novel analogue of human glucagon-like peptide-1 (hGLP-1). This compound was engineered for enhanced stability and sustained therapeutic activity for the treatment of type 2 diabetes.[1][2] This document details its mechanism of action, receptor binding profile, in vitro and in vivo pharmacology, and provides detailed protocols for the key experiments used in its characterization.

Core Mechanism and Molecular Design

This compound is a structural derivative of hGLP-1(7-36)NH2 designed to overcome the rapid enzymatic degradation of the native peptide.[1] Native hGLP-1 is quickly inactivated by two primary enzymatic pathways: N-terminal cleavage between Ala8 and Glu9 by dipeptidyl peptidase-4 (DPP-4), and C-terminal cleavage by proteases like plasmin and plasma kallikrein.[1][2]

To confer resistance to this degradation, this compound incorporates two α-aminoisobutyric acid (Aib) substitutions:

-

Aib at position 8: This modification replaces the native Alanine (Ala8) and sterically hinders cleavage by DPP-4.[1][3]

-

Aib at position 35: This substitution replaces Glycine (Gly35) and prevents protease cleavage around this residue, which significantly enhances plasma stability.[2]

These dual substitutions render this compound fully resistant to DPP-4 cleavage and substantially increase its stability in plasma without compromising its interaction with the human GLP-1 receptor (hGLP-1R) or its biological potency.[1][2]

Receptor Binding and In Vitro Potency

The biological activity of this compound begins with its binding to the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[4][5] Studies have demonstrated that the Aib substitutions do not negatively impact its ability to bind to and activate the receptor. This compound shows a binding affinity and functional potency comparable to the native hGLP-1 ligand.[1][6]

| Parameter | This compound | hGLP-1(7-36)NH2 | Cell Line / System | Reference(s) |

| Receptor Binding Affinity (Ki) | 1.1 ± 0.2 nM | 1.5 ± 0.3 nM | CHO cells overexpressing hGLP-1R | [1][6][7] |

| Functional Potency (EC50, cAMP) | 0.06 nM | 0.08 nM | CHO cells overexpressing hGLP-1R | [1][6][8] |

| In Vitro Plasma Half-Life | 9.8 hours | 50 minutes | In vitro human plasma | [1][3][6] |

| DPP-4 Cleavage Resistance | Fully Resistant (1 hr incubation) | Rapidly Cleaved | Purified DPP-4 enzyme | [1][6] |

Signaling Pathway and In Vivo Pharmacology

Upon binding to the GLP-1R on pancreatic β-cells, this compound initiates a signaling cascade that results in glucose-dependent insulin secretion.[9] The receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] This rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors that ultimately enhance the exocytosis of insulin-containing granules.[10]

In vivo studies in animal models, such as Zucker diabetic fatty (ZDF) rats, have confirmed the potent and sustained action of this compound. A single administration can improve glucose tolerance, reduce postprandial glucose levels, and lower body weight for an extended period.[11] The insulinotropic action is glucose-dependent, meaning it stimulates insulin secretion primarily under hyperglycemic conditions, which minimizes the risk of hypoglycemia.[1][9]

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to characterize this compound.

This protocol determines the binding affinity (Ki) of this compound for the hGLP-1 receptor. It is a competitive binding assay using a radiolabeled GLP-1 ligand.

Methodology:

-

Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably overexpressing the hGLP-1 receptor.[1][12]

-

Assay Buffer: A suitable binding buffer (e.g., PBS with 0.1% BSA) is used.

-

Incubation: Cell membranes (e.g., 5 x 10^5 cells/tube) are incubated in the assay buffer with a fixed concentration of radioligand (e.g., [125I]hGLP-1(7-36)NH2) and varying concentrations of unlabeled this compound (from 10^-12 to 10^-6 M).[1][12]

-

Reaction Conditions: The incubation is typically carried out for 45-60 minutes at 37°C to reach equilibrium.[12]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the cell membranes with bound radioligand. Unbound radioligand passes through the filter.[13]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.[13]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[13]

This functional assay measures the potency (EC50) of this compound in activating the GLP-1R and stimulating the production of the second messenger, cAMP.

Methodology:

-

Cell Culture: CHO cells stably expressing the hGLP-1R are seeded into 96- or 384-well plates and cultured until they reach a suitable confluency.[1][13]

-

Pre-incubation: Prior to stimulation, cells are washed and pre-incubated for approximately 30 minutes at 37°C in an assay buffer (e.g., DMEM or HBSS) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX).[12] The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.

-

Stimulation: Cells are stimulated with serial dilutions of this compound for a defined period (e.g., 10-30 minutes) at 37°C.[12][13]

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured. This is typically done using a competitive immunoassay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC).[14][15][16] These kits involve a competition between the cAMP from the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations from the experimental wells are interpolated from this curve. A dose-response curve is plotted (cAMP concentration vs. log[this compound]), and the EC50 value is determined using a four-parameter logistic equation.[17]

This in vivo assay assesses the effect of this compound on glucose homeostasis and its glucose-dependent insulinotropic activity in an animal model.

Methodology:

-

Animal Model: A relevant animal model, such as the Zucker diabetic fatty (ZDF) rat or high-fat diet-fed mouse, is used.[11][18]

-

Acclimation and Fasting: Animals are acclimated and then fasted overnight (e.g., 14-16 hours) with free access to water to ensure a stable baseline glucose level.[18][19]

-

Drug Administration: this compound or vehicle control is administered (e.g., via subcutaneous injection) at a specified time prior to the glucose challenge.

-

Baseline Blood Sample: A baseline blood sample (t=0) is taken, typically from the tail vein, to measure fasting glucose and insulin levels.[19]

-

Glucose Challenge: A concentrated glucose solution (e.g., 1-2 g/kg body weight) is administered to the animals via oral gavage.[18]

-

Timed Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[19]

-

Analyte Measurement: Blood glucose is measured immediately using a glucometer. Plasma is separated from the collected blood samples for later measurement of insulin concentrations using an ELISA kit.

-

Data Analysis: Glucose and insulin excursion curves are plotted over time. The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall effect of this compound compared to the vehicle control. A significant reduction in the glucose AUC and an increase in the insulin AUC indicates improved glucose tolerance and insulinotropic activity.[11]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. This compound, a novel human once-weekly analogue of glucagon-like peptide-1, improves glucose homeostasis and body weight in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. researchgate.net [researchgate.net]

- 18. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

Taspoglutide's Resistance to DPP-4 Enzymatic Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals